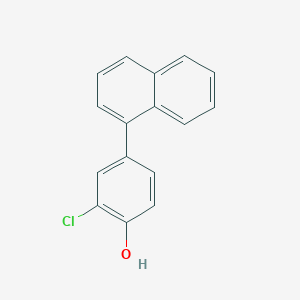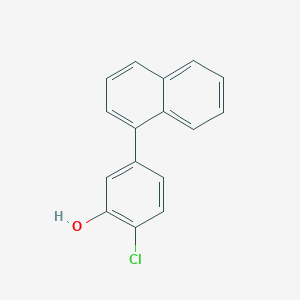
2-Chloro-4-(naphthalen-1-yl)phenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(naphthalen-1-yl)phenol, 95% (2C4N95) is a chemical compound that is widely used in various scientific, research, and industrial applications. It is a colorless solid with a molecular weight of 218.59 g/mol and a melting point of 50 °C. 2C4N95 is an important intermediate for the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers, as well as in the production of other materials.
Wirkmechanismus
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is a catalyst that is used in the synthesis of various compounds. It is believed to catalyze the reaction by forming an intermediate which is then attacked by an incoming nucleophile. This intermediate is then converted to a product through a series of steps.
Biochemical and Physiological Effects
2-Chloro-4-(naphthalen-1-yl)phenol, 95% has been found to be non-toxic when used in laboratory experiments. It is believed to have no adverse effects on humans or animals when used in its pure form. However, it is important to note that 2-Chloro-4-(naphthalen-1-yl)phenol, 95% is not approved for use in humans or animals.
Vorteile Und Einschränkungen Für Laborexperimente
2-Chloro-4-(naphthalen-1-yl)phenol, 95% has many advantages when used in laboratory experiments. It is inexpensive, readily available, and easy to use. In addition, it is non-toxic and has a low melting point, making it ideal for use in a variety of laboratory experiments. However, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% has some limitations. It is not approved for use in humans or animals, and it can be difficult to purify.
Zukünftige Richtungen
There are many potential future applications of 2-Chloro-4-(naphthalen-1-yl)phenol, 95%. It could be used as a catalyst in the synthesis of other compounds, such as polymers and pharmaceuticals. It could also be used as an intermediate in the synthesis of various biochemical compounds, such as enzymes, hormones, and antibiotics. In addition, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% could be used in the production of various materials, such as dyes and agrochemicals. Finally, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% could be used in the development of new methods for the synthesis of various compounds.
Synthesemethoden
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is synthesized via a three-step process. The first step involves the reaction of naphthalene-1-ol with sulfuric acid, which produces a mixture of 2-chloro-4-(naphthalene-1-yl)phenol and 2-chloro-4-(naphthalene-1-yl)benzene. The second step involves the reaction of the mixture with sodium hydroxide, which produces 2-Chloro-4-(naphthalen-1-yl)phenol, 95%. The final step involves the purification of the product by recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(naphthalen-1-yl)phenol, 95% is used in various scientific and research applications. It is used as a reagent in the synthesis of various compounds, such as dyes, pharmaceuticals, and agrochemicals. It is also used as a catalyst in the synthesis of polymers, as well as in the production of other materials. In addition, 2-Chloro-4-(naphthalen-1-yl)phenol, 95% is used in the synthesis of various biochemical compounds, such as enzymes, hormones, and antibiotics.
Eigenschaften
IUPAC Name |
2-chloro-4-naphthalen-1-ylphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClO/c17-15-10-12(8-9-16(15)18)14-7-3-5-11-4-1-2-6-13(11)14/h1-10,18H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFLIRWDFUGJRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CC(=C(C=C3)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-(naphthalen-1-yl)phenol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














